Cas no 1039868-77-3 ((3-bromo-4-methoxyphenyl)(phenyl)methanamine)
(3-bromo-4-methoxyphenyl)(phenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 3-bromo-4-methoxy-α-phenyl-
- EN300-145438
- 1039868-77-3
- (3-bromo-4-methoxyphenyl)(phenyl)methanamine
-
- Inchi: 1S/C14H14BrNO/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9,14H,16H2,1H3
- InChI Key: LFKWMXRUUQRHBU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(C1C=CC=CC=1)N)OC
Computed Properties
- Exact Mass: 291.02588g/mol
- Monoisotopic Mass: 291.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.368±0.06 g/cm3(Predicted)
- Boiling Point: 395.4±42.0 °C(Predicted)
- pka: 8.19±0.10(Predicted)
(3-bromo-4-methoxyphenyl)(phenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145438-50mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 50mg |
$311.0 | 2023-09-29 | ||
| Enamine | EN300-145438-100mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 100mg |
$327.0 | 2023-09-29 | ||
| Enamine | EN300-145438-250mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 250mg |
$341.0 | 2023-09-29 | ||
| Enamine | EN300-145438-500mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 500mg |
$356.0 | 2023-09-29 | ||
| Enamine | EN300-145438-1000mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 1000mg |
$371.0 | 2023-09-29 | ||
| Enamine | EN300-145438-2500mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 2500mg |
$726.0 | 2023-09-29 | ||
| Enamine | EN300-145438-5000mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 5000mg |
$1075.0 | 2023-09-29 | ||
| Enamine | EN300-145438-10000mg |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 10000mg |
$1593.0 | 2023-09-29 | ||
| Enamine | EN300-145438-0.05g |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 0.05g |
$311.0 | 2023-02-15 | ||
| Enamine | EN300-145438-0.1g |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine |
1039868-77-3 | 0.1g |
$327.0 | 2023-02-15 |
(3-bromo-4-methoxyphenyl)(phenyl)methanamine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on (3-bromo-4-methoxyphenyl)(phenyl)methanamine
(3-Bromo-4-Methoxyphenyl)(Phenyl)Methanamine: A Comprehensive Overview
The compound (3-bromo-4-methoxyphenyl)(phenyl)methanamine (CAS No. 1039868-77-3) is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceutical research and chemical synthesis. This compound is characterized by its unique structure, which combines a bromine atom, a methoxy group, and an amine functional group, making it a versatile building block for advanced chemical transformations. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
The structural complexity of (3-bromo-4-methoxyphenyl)(phenyl)methanamine lies in its aromatic system, which consists of two phenyl rings connected by a methylene group (-CH2-) and an amine (-NH2) functionality. The presence of the bromine atom at the 3-position and the methoxy group at the 4-position introduces steric and electronic effects that influence its reactivity and stability. These features make it an ideal candidate for exploring regioselective reactions, such as nucleophilic aromatic substitution or coupling reactions, which are critical in modern organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3-bromo-4-methoxyphenyl)(phenyl)methanamine through various routes. One notable method involves the Ullmann coupling reaction, where aryl halides are coupled with amines under catalytic conditions. This approach has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Additionally, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions involving this compound.
In terms of pharmacological applications, (3-bromo-4-methoxyphenyl)(phenyl)methanamine has shown promising results in preclinical studies as a potential lead compound for anti-inflammatory and anti-cancer therapies. Its ability to modulate key enzymes involved in inflammatory pathways makes it a valuable tool for developing novel anti-inflammatory agents. Furthermore, its structural similarity to certain oncogenic signaling molecules suggests its potential role in targeted cancer therapy.
Environmental considerations are also a critical aspect of studying (3-bromo-4-methoxyphenyl)(phenyl)methanamine. Recent research has focused on understanding its biodegradation pathways and ecological impact. Studies indicate that this compound undergoes rapid hydrolysis under certain environmental conditions, reducing its persistence in natural systems. However, further investigations are required to fully assess its long-term environmental effects and ensure sustainable practices during its production and use.
Looking ahead, the versatility of (3-bromo-4-methoxyphenyl)(phenyl)methanamine continues to inspire innovative research across multiple disciplines. Its role as a key intermediate in drug discovery and chemical synthesis positions it as an essential compound in advancing modern medicine and materials science. As new methodologies emerge and computational tools enhance our understanding of molecular interactions, the potential applications of this compound are expected to expand significantly.
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